molecular formula C10H11NO2 B12066957 Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)

Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)

Cat. No.: B12066957
M. Wt: 177.20 g/mol
InChI Key: WTNKKJUXEYSETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS No.: 745783-83-9 Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 193.20 g/mol Structure: This compound features a 4-methoxy-substituted benzene ring attached to an ethyl chain with an isocyanate (-NCO) group at the (1S)-configured carbon (stereochemistry specified by the (1S) designation) . The isocyanate group confers high reactivity toward nucleophiles, making it valuable in polymerization and crosslinking applications. Its 4-methoxy substituent influences electronic properties, enhancing solubility in polar solvents compared to non-substituted analogs.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(1-isocyanatoethyl)-4-methoxybenzene

InChI

InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3

InChI Key

WTNKKJUXEYSETC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N=C=O

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Reductive Amination

Procedure (adapted from):

  • Schiff base formation :

    • 4-Methoxyacetophenone reacts with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions with p-toluenesulfonic acid (PTSA) catalysis.

    • Reaction :

      4-MeO-C6H4-CO-CH3+(S)-Ph-CH(CH3)-NH2PTSA, tolueneSchiff base (16)4\text{-MeO-C}_6\text{H}_4\text{-CO-CH}_3 + \text{(S)-Ph-CH(CH}_3\text{)-NH}_2 \xrightarrow{\text{PTSA, toluene}} \text{Schiff base (16)}
    • Conditions : Reflux (110–120°C), 10–12 hours.

    • Yield : >95% (crude).

  • Catalytic Hydrogenation :

    • The Schiff base is hydrogenated using 10% Pd/C in ethyl acetate under H₂ (35–40°C, 6–8 hours).

    • Intermediate : (S,S)-Diastereomeric amine-PTSA salt.

    • Workup : Alkaline extraction (10% NaOH) yields free amine.

  • Final Reduction :

    • The diastereomeric salt is hydrogenated again in methanol with Pd/C (50–55°C, 10–12 hours).

    • Optical Purity : >99% ee (HPLC analysis).

Data Table :

StepCatalystSolventTemperature (°C)Time (h)Yield (%)
Schiff Base FormationPTSAToluene110–12010–1295
Hydrogenation10% Pd/CEthyl Acetate35–406–890
Final Reduction10% Pd/CMethanol50–5510–1285

Alternative Enzymatic Resolution

Conversion to Isocyanate

Phosgenation Method

Procedure (adapted from,):

  • Reaction Setup :

    • (S)-1-(4-Methoxyphenyl)ethylamine is treated with phosgene (COCl₂) in dichloromethane or ethyl acetate.

    • Catalyst : Sulfonamides (e.g., p-toluenesulfonamide) enhance reactivity and reduce byproducts.

    • Stoichiometry : 1.2–1.8 equivalents of phosgene per amine.

  • Conditions :

    • Temperature: 0–25°C (exothermic reaction).

    • Duration: 2–4 hours.

    • Reaction :

      (S)-4-MeO-C6H4-CH(CH3)-NH2+COCl2(S)-4-MeO-C6H4-CH(CH3)-NCO+2HCl\text{(S)-4-MeO-C}_6\text{H}_4\text{-CH(CH}_3\text{)-NH}_2 + \text{COCl}_2 \rightarrow \text{(S)-4-MeO-C}_6\text{H}_4\text{-CH(CH}_3\text{)-NCO} + 2\text{HCl}
  • Workup :

    • Phosgene excess is removed via nitrogen purging.

    • Crude product is distilled under reduced pressure (145–147°C at 7 mmHg).

Data Table :

ParameterValue
Phosgene Equivalents1.5
Catalystp-Toluenesulfonamide (5 mol%)
SolventDichloromethane
Temperature0–25°C
Yield78–85%
Purity (HPLC)>98%

Triphosgene Method

Procedure (adapted from):

  • Reaction :

    • Triphosgene (BTC, 0.33 equivalents) reacts with the amine in dichloromethane.

    • Base : Triethylamine (2 equivalents) neutralizes HCl.

    • Conditions : 0–5°C, 1–2 hours.

  • Advantages :

    • Safer handling compared to gaseous phosgene.

    • Yield : 75–80%.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)Optical Purity (% ee)
PhosgenationHigh scalabilityToxicity of phosgene78–85>99
TriphosgeneSafer, easier handlingLower yield75–80>99
Enzymatic ResolutionEco-friendlyRequires racemic starting material50–60>99

Critical Considerations

  • Stereochemical Integrity : Hydrogenation steps in amine synthesis are stereospecific, ensuring retention of (S)-configuration.

  • Byproducts : Urea formation is minimized using sulfonamide catalysts.

  • Safety : Phosgene requires strict containment; triphosgene is preferred for small-scale synthesis.

Industrial Applicability

The phosgenation route is favored in industrial settings due to its scalability, while academic labs may opt for triphosgene for safety. Recent patents highlight continuous phosgenation reactors to improve efficiency .

Chemical Reactions Analysis

Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of surfaces and the synthesis of bioactive compounds .

Comparison with Similar Compounds

Functional Group Variants: Isocyanate vs. Isothiocyanate

Compound: Benzene, 1-[(1S)-1-Isothiocyanatoethyl]-4-Methoxy-(9CI) CAS No.: 737001-01-3 Molecular Formula: C₁₀H₁₁NOS Molecular Weight: 193.27 g/mol Key Differences:

  • Functional Group : The isothiocyanate (-NCS) group replaces the isocyanate (-NCO), introducing sulfur, which increases molecular weight and alters reactivity.
  • Reactivity : Isothiocyanates react similarly to isocyanates but form thioureas or thiourethanes. Sulfur’s larger atomic size may slow reaction kinetics compared to oxygen-based isocyanates .
  • Applications : Isothiocyanates are often used in bioconjugation (e.g., protein labeling) due to their selective reactivity with amines.
Property Target Compound (Isocyanate) Isothiocyanate Analog
Molecular Formula C₁₀H₁₁NO₂ C₁₀H₁₁NOS
Molecular Weight (g/mol) 193.20 193.27
Functional Group -NCO -NCS
Reactivity High (forms urethanes) Moderate (forms thioureas)

Positional Isomerism: 3-Methoxy vs. 4-Methoxy

Compound: Benzene, 1-[(1R)-1-Isothiocyanatoethyl]-3-Methoxy-(9CI) CAS No.: 749261-39-0 Molecular Formula: C₁₀H₁₁NOS Molecular Weight: 193.27 g/mol Key Differences:

  • Substituent Position : The methoxy group is at the 3-position instead of 4, altering electronic effects.
  • Stereochemistry : The (1R) configuration creates an enantiomeric relationship with the (1S)-configured target compound.
  • Implications : Positional isomerism affects dipole moments and solubility. The 3-methoxy derivative may exhibit reduced symmetry, influencing crystallinity in materials science .

Structural Complexity: Multi-Isocyanate Derivatives

Compound: Benzene, 1,1'-[2,2-Bis[(4-Isocyanatophenoxy)Methyl]-1,3-Propanediylbis(Oxy)]Bis[4-Isocyanato-(9CI)] CAS No.: 121514-82-7 Molecular Formula: C₃₃H₂₄N₄O₈ Molecular Weight: 604.16 g/mol Key Differences:

  • Structure : A tetrafunctional isocyanate with four reactive -NCO groups, enabling high crosslink density in polyurethanes.
  • Applications : Used in high-performance coatings and adhesives requiring thermal/chemical resistance .
Property Target Compound Multi-Isocyanate Derivative
Number of -NCO Groups 1 4
Molecular Weight (g/mol) 193.20 604.16
Complexity Low High (Complex branching)

Stereochemical Variants

Compound : Benzene, 1-[(1R)-1-Isocyanatoethyl]-4-Methoxy-(9CI)
Hypothetical Properties :

  • Enantiomeric Pair : The (1R) enantiomer would have identical physical properties (e.g., boiling point, solubility) but divergent biological activity.
  • Chiral Applications : In asymmetric synthesis or pharmaceuticals, enantiopure isocyanates could dictate product stereochemistry .

Biological Activity

Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI), also known as 1-(4-methoxyphenyl)ethyl isocyanate, is a compound of interest in various biological and environmental studies due to its potential applications and implications. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.203 g/mol
  • CAS Number : 745783-83-9
  • IUPAC Name : 1-[(1S)-1-isocyanatoethyl]-4-methoxybenzene
  • SMILES : CC(C1=CC=C(C=C1)OC)N=C=O

The biological activity of this compound primarily stems from its isocyanate functional group, which is known to react with nucleophiles such as amino acids and proteins. This reactivity can lead to:

  • Protein Modification : Isocyanates can modify proteins by forming carbamates, potentially affecting protein function and leading to cellular stress responses.
  • Cytotoxicity : Studies indicate that exposure to isocyanates can induce apoptosis in various cell lines, highlighting their cytotoxic potential.

Toxicological Profile

Research indicates that compounds containing isocyanate groups can exhibit significant toxicity. Key findings include:

  • Respiratory Irritation : Inhalation of isocyanates has been linked to respiratory issues, including asthma and other chronic respiratory conditions.
  • Skin Sensitization : These compounds are known allergens and can cause dermatitis upon skin contact.

Table 1: Toxicological Data Summary

EndpointValue/Description
LD50 (oral, rat)Not extensively documented
Skin irritationModerate to severe
Eye irritationSevere
SensitizationYes (known skin sensitizer)

Case Study 1: Occupational Exposure

A study conducted in shoe manufacturing factories in Tianjin, China, assessed the exposure levels of workers to benzene and its derivatives. The findings revealed:

  • Mean Exposure Levels : Workers had varying exposure levels based on their job roles, with higher concentrations associated with tasks involving adhesives containing benzene derivatives.
  • Health Effects : The study suggested a correlation between prolonged exposure and early biological effects such as altered blood parameters and respiratory symptoms .

Case Study 2: Environmental Impact

Research has highlighted the environmental implications of isocyanate compounds. A study focusing on the degradation pathways of isocyanates found that:

  • Biodegradation : Isocyanates can undergo hydrolysis in the presence of water, leading to the formation of less toxic products.
  • Ecotoxicity Tests : Aquatic toxicity tests indicated that isocyanates pose a risk to aquatic life at certain concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI), and how can enantiomeric purity be ensured?

  • Methodology :

  • Phosgenation of Amines : React (1S)-1-aminoethyl-4-methoxybenzene with triphosgene (a safer alternative to phosgene) in anhydrous dichloromethane under inert atmosphere. Monitor reaction progress via TLC or FTIR for NCO peak (~2270 cm⁻¹) .
  • Enantiopurity Control : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess (>98%). Absolute configuration can be validated via X-ray crystallography using SHELXL for refinement .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve the stereochemistry at the (1S)-chiral center. SHELXL-97 is recommended for refinement, with emphasis on anisotropic displacement parameters .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR shifts to confirm methoxy group position (δ ~3.8 ppm for OCH₃) and isocyanate proximity effects on aromatic protons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₀H₁₁NO₂, MW 193.20) and isotopic patterns .

Q. How does the reactivity of the isocyanate group in this compound compare to structurally related isothiocyanates?

  • Methodology :

  • Nucleophilic Addition : Compare reaction rates with amines (e.g., benzylamine) in THF. Isocyanates react faster than isothiocyanates (e.g., 1-[(1R)-1-isothiocyanatoethyl]-4-methoxybenzene, CAS 749261-40-3) due to higher electrophilicity of the NCO group. Monitor via IR spectroscopy .
  • Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures. Isocyanates typically degrade above 150°C, whereas isothiocyanates are more thermally stable .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between computational predictions and observed stereochemical outcomes in reactions involving this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Compare predicted diastereomeric ratios with experimental HPLC results. Discrepancies may arise from solvent effects or unaccounted non-covalent interactions .
  • Dynamic NMR : Probe rotational barriers of the isocyanate group at variable temperatures (e.g., −40°C to 25°C) to identify conformational preferences that contradict static computational models .

Q. How does the methoxy group’s para-substitution influence the electronic environment of the benzene ring and subsequent reactivity?

  • Methodology :

  • Hammett Analysis : Measure substituent effects using kinetic studies (e.g., reaction with Grignard reagents). Compare σₚ values for methoxy (-0.27) versus other substituents.
  • Electrochemical Profiling : Cyclic voltammetry in acetonitrile to assess oxidation potentials. Para-methoxy groups typically lower oxidation potentials due to electron-donating effects .

Q. What protocols are recommended for handling this compound’s air- and moisture-sensitive nature in catalytic applications?

  • Methodology :

  • Schlenk Line Techniques : Store and react under argon/nitrogen. Use molecular sieves (3Å) in solvent storage.
  • In Situ FTIR Monitoring : Track NCO consumption during catalysis (e.g., urea formation) to avoid side reactions with ambient moisture .

Q. How can researchers address discrepancies in crystallographic data when the compound exhibits polymorphism?

  • Methodology :

  • Powder XRD Screening : Test crystallization from multiple solvents (e.g., hexane vs. ethyl acetate) to identify polymorphs.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O contacts) across polymorphs using CrystalExplorer. Refine all structures with SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.